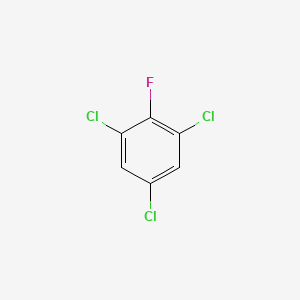

1,3,5-Trichloro-2-fluorobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3,5-trichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPNJBWUNXRYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190051 | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-33-9 | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 1,3,5 Trichloro 2 Fluorobenzene

Advanced Synthetic Routes for Halogenated Aromatics

The construction of the 1,3,5-trichloro-2-fluoro substitution pattern on a benzene (B151609) ring requires precise control over reaction conditions and reagent choice. Several established and advanced synthetic routes are employed for creating such halogenated aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone for the introduction of fluorine into aromatic systems. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. For fluorination, this typically involves the displacement of a chloride or nitro group by a fluoride (B91410) ion.

The reaction proceeds via an addition-elimination mechanism, where the nucleophilic fluoride attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group is crucial as they stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

A prominent industrial application of SNAr for fluorination is the Halex process. wikipedia.org This method uses sources of fluoride, like anhydrous potassium fluoride (KF) or caesium fluoride (CsF), in polar aprotic solvents such as dimethylsulfoxide (DMSO) or sulfolane (B150427) at high temperatures (150-250 °C) to exchange halides. wikipedia.org The reactivity order for the leaving group in SNAr is counterintuitively F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A specific variant of this approach is fluorodenitration, where a nitro group is displaced by a fluoride ion. For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can undergo clean substitution of just one nitro group when treated with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) hydrate. beilstein-journals.orgbeilstein-journals.org This demonstrates the high selectivity achievable with SNAr methods. More recent advancements have even demonstrated that organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto a benzene ring. In the context of synthesizing 1,3,5-trichloro-2-fluorobenzene, electrophilic chlorination can be applied to a fluorinated precursor.

Fluorobenzene (B45895) itself exhibits unusual reactivity in EAS compared to other halobenzenes. acs.orgresearchgate.net While all halogens are deactivating due to their inductive electron-withdrawing effect, fluorine's ability to donate electron density back to the ring via resonance is more significant due to effective orbital overlap between its 2p orbital and carbon's 2p orbital. pearson.comstackexchange.comvaia.com Consequently, electrophilic substitution on fluorobenzene is only moderately slower than on benzene, whereas for chlorine and bromine, it is substantially slower. acs.orgresearchgate.net

A direct and highly relevant synthesis of this compound involves the high-temperature chlorination of a suitable precursor. A patented method describes the conversion of 3,5-dichloro-4-fluoronitrobenzene (B1581561) into the target compound. google.com The reaction is performed with chlorine gas in the presence of a catalyst, such as benzoyl peroxide, at elevated temperatures. google.com

Table 1: High-Temperature Catalytic Chlorination for this compound Synthesis google.com

| Parameter | Value |

| Starting Material | 3,5-dichloro-4-fluoronitrobenzene |

| Reagent | Chlorine (gas) |

| Catalyst | Benzoyl Peroxide |

| Temperature | 180 - 220 °C |

| Conversion Efficiency | 94% |

| Product Selectivity | 92% |

| Final Yield | 86.48% |

This interactive table summarizes the reaction conditions and outcomes for the synthesis of this compound via electrophilic chlorination.

Diazotization reactions provide a versatile pathway to a wide range of substituted aromatic compounds starting from an aromatic amine. The process involves converting an arylamine into a diazonium salt, which can then be transformed into various functional groups.

For the synthesis of trichlorobenzene derivatives, this method is well-established. For example, 1,3,5-trichlorobenzene (B151690) can be synthesized from 2,4,6-trichloroaniline (B165571). epa.gov The aniline (B41778) is first diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid. The resulting diazonium salt is then subjected to a reduction reaction (deamination), often using hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, yielding the desired trichlorobenzene. epa.gov

This general strategy could be adapted to produce this compound by starting with an appropriately substituted aniline, such as 2,4,6-trichloro-3-fluoroaniline (B6185795), and subjecting it to diazotization followed by reductive deamination.

Conversely, the Balz-Schiemann reaction uses diazotization to introduce fluorine. An arylamine is converted to a diazonium fluoborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride. orgsyn.org This method is complementary to the Halex process for producing aryl fluorides. wikipedia.org

Halogen exchange (Halex) reactions are particularly useful for preparing fluorinated aromatics from polychlorinated precursors. google.comgoogle.com The process involves heating a chloroaromatic compound with an alkali metal fluoride, typically potassium fluoride, in a polar aprotic solvent. wikipedia.orggoogle.com

The reaction can be sluggish, especially for haloaromatic compounds that lack activating groups like nitro or carbonyl functionalities. google.comgoogle.com For instance, the reaction of hexachlorobenzene (B1673134) with potassium fluoride can lead to a mixture of various chlorofluorobenzenes. google.comgoogle.com The development of catalysts, such as aminophosphonium salts or crown ethers, has enabled these reactions to proceed under milder conditions with improved yields. google.comgoogle.com This approach is directly applicable to the synthesis of this compound from a starting material like 1,2,3,5-tetrachlorobenzene (B107539) or hexachlorobenzene.

While reductive defluorination methods exist, they are often employed for the complete degradation of poly- and perfluoroalkyl substances (PFAS) rather than for the selective synthesis of partially fluorinated compounds. nih.gov Therefore, halogen exchange remains the more controlled and synthetically valuable strategy in this context.

Precursor Compounds and Starting Materials for this compound Synthesis

The selection of the appropriate starting material is critical and dictates the synthetic route. Polychlorinated arenes are common and versatile precursors for the synthesis of chlorofluorobenzenes like this compound.

Polychloroarenes serve as readily available starting materials for producing chlorofluorinated compounds via halogen exchange reactions.

Table 2: Key Precursors for this compound and Related Syntheses

| Precursor Compound | Synthetic Route | Target/Intermediate Product | Reference |

| 3,5-dichloro-4-fluoronitrobenzene | High-Temperature Catalytic Chlorination | This compound | google.com |

| Hexachlorobenzene | Halogen Exchange (Halex) | Mixture of chlorofluorobenzenes | google.comgoogle.com |

| 1,3,5-Trichlorobenzene | Fluorination with KF/sulfolane | 1,3,5-Trifluorobenzene | chemicalbook.com |

| 2,4,6-Trichloroaniline | Diazotization and Reduction | 1,3,5-Trichlorobenzene | epa.gov |

| 5-Chloro-1,3-dinitrobenzene | High-Temperature Chlorination | 1,3,5-Trichlorobenzene | google.com |

This interactive table outlines common precursors and the synthetic methods in which they are employed to generate the target compound or related structures.

As shown in the table, a highly specific route begins with 3,5-dichloro-4-fluoronitrobenzene, which is then chlorinated to directly yield the final product. google.com More general approaches use heavily chlorinated benzenes like hexachlorobenzene as a substrate for partial fluorination via the Halex process. google.comgoogle.com Similarly, 1,3,5-trichlorobenzene itself can be fluorinated, demonstrating the feasibility of introducing fluorine onto a pre-existing chlorinated aromatic ring. chemicalbook.com

Transformations of Fluorinated Benzene Derivatives

The synthesis of this compound can be achieved through the transformation of other fluorinated benzene compounds. One notable method involves the catalytic chlorination of 3,5-dichloro-4-fluoronitrobenzene. google.com In this process, 3,4,5-trichloronitrobenzene (B33126) is first reacted with spray-dried potassium fluoride (KF) in tetramethylene sulfone under vigorous stirring at 220°C for 4.5 hours to produce 3,5-dichloro-4-fluoronitrobenzene. This initial step has a raw material conversion rate of 95% and a selectivity of 83% for the desired product. google.com

The subsequent step involves the high-temperature chlorination of 3,5-dichloro-4-fluoronitrobenzene to yield this compound. This reaction is carried out at 400°C and results in a 94% conversion of the starting material, with a 92% selectivity for the final product, achieving a yield of 86.48%. google.com

Another approach involves the direct fluorination of benzene derivatives using fluorine gas (F₂). This method can be performed at pressures ranging from 1 to 10 bar and is often carried out with a slight molar excess of fluorine gas. google.com The direct use of elemental fluorine requires specialized equipment and careful handling due to its high reactivity. google.com

Reductive dehalogenation of polyfluorochlorobenzenes presents another pathway. For instance, the dechlorination of trifluorotrichlorobenzene isomers using a 2% palladium on carbon (Pd/C) catalyst in butanol can produce a mixture of trifluorobenzenes, which can then be separated to isolate the desired isomer. chemicalbook.com

Derivatization from Aniline Precursors for Trichlorobenzenes

Aniline and its derivatives serve as versatile precursors for the synthesis of trichlorobenzenes, which can subsequently be fluorinated. A common strategy is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by displacement with a nucleophile. googleapis.com For instance, 2,4,6-trichloroaniline can be synthesized through the regioselective trichlorination of aniline using N-chlorosuccinimide (NCS) in acetonitrile (B52724). researchgate.net The resulting 2,4,6-trichloroaniline is then converted to its diazonium salt, which is subsequently reduced to form 1,3,5-trichlorobenzene. researchgate.netepa.gov This trichlorobenzene can then potentially be fluorinated to yield the target compound, although the direct fluorination step from this intermediate is not explicitly detailed in the provided search results.

The synthesis of 5-bromo-1,3-dichloro-2-fluoro-benzene from 2,4-dichloro-3-fluoro-aniline illustrates a similar pathway involving diazotization and reduction. google.com This suggests that aniline precursors are crucial in creating specifically substituted halogenated benzenes.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters.

Temperature is a critical factor influencing both the rate and selectivity of halogenation reactions. In the catalytic chlorination of 3,5-dichloro-4-fluoronitrobenzene, a reaction temperature of 180°C is utilized. google.com A patent describes a preferable temperature range of 150-250°C, with 180-220°C being more optimal, for the catalytic chlorination to produce 2,4,6-trichlorofluorobenzene (an isomer of the target compound). google.com High temperatures, such as 400°C, are also employed in certain chlorination processes. google.com

The choice of solvent can significantly impact the reaction environment. For instance, in the preparation of 3,5-dichloro-4-fluoronitrobenzene from 3,4,5-trichloronitrobenzene, tetramethylene sulfone is used as the solvent. google.com In the chlorination of aniline, acetonitrile is the solvent of choice. researchgate.net The polarity and coordinating ability of the solvent can influence the solubility of reagents and stabilize intermediates, thereby affecting the reaction outcome. nih.gov

The selection of an appropriate catalyst and reagents is paramount for efficient halogenation. In the electrophilic halogenation of benzene, Lewis acids like FeCl₃ or AlCl₃ are commonly used to activate the halogen. masterorganicchemistry.com For the synthesis of this compound from 3,5-dichloro-4-fluoronitrobenzene, catalysts such as benzoyl peroxide, diisopropyl azodicarboxylate, or crown ethers are employed. google.com The concentration of the catalyst is also crucial, typically ranging from 0.03% to 1% of the weight of the starting material. google.com

For fluorination reactions, reagents like spray-dried potassium fluoride (KF) are effective. google.com In other contexts, Selectfluor, a stable and easy-to-handle electrophilic fluorinating agent, is used in combination with tetrabutylammonium halides for the dihalogenation of olefins. nih.gov

After the synthesis, the isolation and purification of the halogenated benzene product are essential to remove byproducts and unreacted starting materials. Common techniques include distillation, chromatography, and crystallization.

Rectification, a form of fractional distillation, is used to purify 3,5-dichloro-4-fluoronitrobenzene, achieving a purity of 99.8%. google.com For the final product, 1,3,5-trichlorobenzene, distillation is also employed to separate it from reaction mixtures. chemicalbook.com

Chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), are powerful tools for separating isomers of halogenated benzenes. nih.govsciencemadness.org Normal-phase liquid chromatography (NPLC) has been shown to be effective in separating halogenated benzene isomers by exploiting halogen–π interactions with the stationary phase. nih.gov Techniques like purge-and-trap followed by GC with mass spectrometry (MS) detection are used for analyzing halogenated benzenes in various matrices. nih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound and related halogenated benzenes proceeds through established reaction mechanisms. The chlorination of the benzene ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This process involves three key steps:

Activation of the electrophile: A Lewis acid catalyst activates the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.com

Attack by the aromatic ring: The π-electron system of the benzene ring attacks the activated electrophile, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the chlorinated product. masterorganicchemistry.com

In the context of fluorinated benzenes, the existing fluorine atom on the ring acts as a deactivating group but is an ortho-, para- director. masterorganicchemistry.com This directing effect influences the position of subsequent chlorination.

The synthesis involving aniline precursors utilizes the Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt from the aniline. The diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles, including halogens. googleapis.com

The mechanism of halogenation can also involve radical pathways, especially at higher temperatures or in the presence of radical initiators like benzoyl peroxide. google.com

Elucidation of Reaction Mechanisms in Halogenation and Fluorination

The synthesis of this compound involves two key reaction mechanisms: nucleophilic aromatic substitution (SNAr) for the fluorination step and electrophilic aromatic substitution for the chlorination step.

The initial fluorination of 3,4,5-trichloronitrobenzene to 3,5-dichloro-4-fluoronitrobenzene is a classic example of a Halogen Exchange (Halex) reaction. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comacsgcipr.org The presence of the electron-withdrawing nitro group (-NO2) activates the aromatic ring towards nucleophilic attack by the fluoride ion (F-), which is provided by potassium fluoride. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as tetramethylene sulfone, which helps to solvate the cation (K+) and enhance the nucleophilicity of the fluoride anion. wikipedia.org The substitution occurs preferentially at the carbon atom that is para to the nitro group due to the strong resonance stabilization of the negative charge in the Meisenheimer complex intermediate.

The subsequent chlorination of 3,5-dichloro-4-fluoronitrobenzene to yield this compound proceeds through an electrophilic aromatic substitution mechanism. In the high-temperature, non-catalytic process, molecular chlorine acts as the electrophile. google.com In the catalyzed process, a catalyst like benzoyl peroxide can initiate a free-radical chain reaction, although an ionic mechanism is also possible. google.com For electrophilic aromatic chlorination, a Lewis acid catalyst is often employed to polarize the Cl-Cl bond, creating a stronger electrophile (Cl+). masterorganicchemistry.comyoutube.com The incoming chlorine atom is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The nitro group is a strong deactivating and meta-directing group. The substitution pattern in the final product is a result of the interplay of these directing effects.

Role of Intermediates in Synthetic Pathways

The stability and reactivity of the Meisenheimer complex, a transient intermediate in the SNAr (Halex) reaction, play a significant role. This complex is a resonance-stabilized carbanion formed by the attack of the fluoride nucleophile on the aromatic ring. The electron-withdrawing nitro group is essential for stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.

In the subsequent electrophilic chlorination step, a sigma complex (or arenium ion) is formed as a transient intermediate. This positively charged species results from the attack of the electrophilic chlorine on the aromatic ring of 3,5-dichloro-4-fluoronitrobenzene. The stability of this carbocationic intermediate is influenced by the electronic effects of the substituents already present on the ring. The final product is formed upon the loss of a proton from the sigma complex, which restores the aromaticity of the ring.

Kinetic and Thermodynamic Considerations in Synthesis

Kinetics: The rate of the initial Halex reaction is influenced by several factors, including the concentration of reactants, the reaction temperature, and the choice of solvent and catalyst (if any). The use of a phase-transfer catalyst, such as a crown ether, can significantly increase the reaction rate by facilitating the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs. nih.govijirset.com The rate of the subsequent chlorination reaction is dependent on the concentration of the intermediate and chlorine, as well as the temperature and the concentration and type of catalyst used. Catalysts like benzoyl peroxide lower the activation energy of the reaction, thereby increasing the reaction rate at lower temperatures compared to the non-catalytic process. google.com

Chemical Reactivity and Transformation Studies of 1,3,5 Trichloro 2 Fluorobenzene

Halogen-Specific Reactivity Analysis

The reactivity of the halogen substituents in 1,3,5-trichloro-2-fluorobenzene is influenced by their position on the aromatic ring and their inherent electronic properties.

Reactivity of Chlorine Substituents

The chlorine atoms at positions 1, 3, and 5 are susceptible to nucleophilic substitution, a reactivity enhanced by the collective electron-withdrawing effects of both the chlorine and fluorine atoms which activate the aromatic ring. In reactions involving lithiation, the presence of multiple chlorine atoms can direct the regioselectivity. For instance, in a related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium (B86547) occurs selectively at the position flanked by the two chlorine atoms. arkat-usa.org This suggests that the chlorine atoms in this compound play a significant role in directing reactions involving strong bases.

Furthermore, palladium-catalyzed amination reactions, which are effective for a wide range of aryl chlorides, can be employed to substitute the chlorine atoms. cmu.eduresearchgate.net Catalysts based on bulky, electron-rich phosphine (B1218219) ligands have proven particularly effective for the amination of aryl chlorides, including polychlorinated systems. cmu.edu

Reactivity of the Fluorine Substituent

The fluorine atom at position 2 exhibits distinct reactivity. While fluorine is the most electronegative halogen, its effect on the reactivity of the benzene (B151609) ring towards electrophilic substitution is complex. libretexts.orgquora.com It exerts a strong inductive electron-withdrawing effect but also a moderate π-electron-donating resonance effect. researchgate.net This can lead to the rate of electrophilic aromatic substitution on fluorobenzene (B45895) being comparable to that of benzene itself. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), the C-F bond is often the most reactive among halobenzenes, an unusual trend where reactivity follows the order F > Cl > Br > I. chemconnections.org This is because the rate-determining step is the nucleophilic attack on the aryl halide, and the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic. chemconnections.org Studies on related fluoro-nitro-aromatic compounds have shown that the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org

Selective Functionalization of Halogen Atoms

Achieving selective functionalization of one halogen atom over others in a polyhalogenated compound like this compound is a significant synthetic challenge. One powerful strategy for achieving functionalization at positions that are difficult to access through conventional methods is the "halogen dance" reaction. wikipedia.orgrsc.org This base-catalyzed rearrangement involves the migration of a halogen substituent to a different position on the aromatic ring. wikipedia.orgclockss.org This process can create a new nucleophilic center at the migrated halogen's former position, allowing for subsequent electrophilic trapping. wikipedia.org While typically applied to bromo and iodo compounds, variations of this reaction could potentially allow for selective manipulation of the halogen positions in this compound. researchgate.netresearchgate.net

Organometallic strategies, such as regioselective lithiation, offer another avenue for selective functionalization. The choice of base, solvent, and temperature can influence the site of deprotonation, allowing for the introduction of a functional group at a specific location. arkat-usa.orgpsu.edu For example, the use of lithium diisopropylamide (LDA) in THF-hexane is known to cleanly remove the most acidic proton on an aromatic ring. psu.edu

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the this compound ring, due to the presence of four electron-withdrawing halogen atoms, makes it a key substrate for nucleophilic aromatic substitution. Conversely, these same substituents deactivate the ring towards electrophilic attack.

Investigations into Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups, such as the four halogen atoms in this molecule, which stabilize the negatively charged intermediate. chemconnections.orglibretexts.org

The position of the electron-withdrawing groups is crucial for this stabilization. Substituents ortho or para to the leaving group provide the most effective stabilization through resonance. libretexts.org In this compound, the chlorine atoms are ortho and para to each other, and the fluorine is ortho to two chlorines, creating a highly activated system for nucleophilic attack. Research on related polyhalogenated and nitro-substituted aromatic compounds demonstrates that these reactions can proceed under relatively mild conditions. beilstein-journals.orgrsc.orgnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Compounds

| Substrate | Nucleophile | Product | Reference |

| 2,4,6-trinitrochlorobenzene | NaOH (aq) | 2,4,6-trinitrophenol | libretexts.org |

| p-chloronitrobenzene | OH- | p-nitrophenol | libretexts.org |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | Substituted 5-nitro-1-(pentafluorosulfanyl)benzenes | beilstein-journals.org |

| Fluorobenzene | Morpholine (with Ru catalyst) | N-phenylmorpholine | rsc.org |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging due to the strong deactivating effects of the four halogen substituents. libretexts.orgminia.edu.eg Halogens are generally deactivating groups in EAS because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. quora.comresearchgate.net This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

While halogens are deactivating, they are typically ortho, para-directors. minia.edu.eg However, in this compound, all the unsubstituted positions are sterically hindered and electronically deactivated. Any potential electrophilic attack would face significant electronic and steric barriers.

Nitration, a common EAS reaction, generally requires harsh conditions for highly deactivated substrates. masterorganicchemistry.comgoogle.com For instance, the nitration of 1,3,5-trichlorobenzene (B151690) requires treatment with mixed nitric and sulfuric acids. chempedia.info The nitration of even more deactivated systems, such as 1,3,5-trichloro-2,4-dinitrobenzene, requires heating in oleum (B3057394) and can lead to complex reaction mixtures, including products of nitro-denitration. rsc.org Given these precedents, the electrophilic substitution on this compound would be expected to be extremely difficult and require forcing conditions, likely leading to a mixture of products or decomposition.

Derivatization and Analogue Synthesis of this compound

The strategic placement of three chlorine atoms and one fluorine atom on the benzene ring allows for selective chemical transformations, enabling the synthesis of a variety of derivatives. The fluorine atom, in particular, often serves as a reactive site for nucleophilic displacement due to the high electronegativity and the relative strength of the carbon-fluorine bond, which can be activated by the presence of other electron-withdrawing groups.

Synthesis of Novel Polyhalogenated Benzene Derivatives

The primary route for derivatizing this compound involves nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The three chlorine atoms on the ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack, making the fluorine atom a good leaving group. nist.govlibretexts.org

A representative transformation is the reaction with alkoxides, such as sodium methoxide (B1231860), to yield the corresponding methoxy (B1213986) derivative. This type of reaction is well-documented for similar polyhalogenated fluoroarenes. nih.gov For instance, the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with sodium methoxide in a solvent like DMF at elevated temperatures results in the selective substitution of the fluorine atom. nih.gov By analogy, this compound is expected to react similarly to produce 1,3,5-trichloro-2-methoxybenzene.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | Sodium Methoxide | DMF, 110 °C, 3h | 1-Bromo-3-chloro-5-methoxybenzene | High | nih.gov |

| This compound | Sodium Methoxide | (Predicted) | 1,3,5-Trichloro-2-methoxybenzene | (Predicted High) | N/A |

Other nucleophiles, such as amines and thiols, can also be employed to generate a diverse library of polyhalogenated benzene derivatives. Studies on hexafluorobenzene (B1203771) and other polyfluorobenzenes have shown that fluorine is more readily displaced than other halogens like chlorine or bromine in nucleophilic substitution reactions. nist.govnist.gov

Exploration of Biphenyl (B1667301) and Triazine Derivatives containing Halogenated Moieties

The synthesis of complex molecular architectures, such as biphenyl and triazine derivatives, can be achieved using this compound as a building block.

Biphenyl Derivatives: Polychlorinated biphenyls (PCBs) can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov In this methodology, a haloarene is coupled with an arylboronic acid. While the carbon-fluorine bond is generally strong, the carbon-chlorine bonds in this compound could also potentially participate in such coupling reactions, depending on the catalytic system used. More commonly, one of the halogen atoms would first be converted into a more reactive functional group, such as a boronic acid, to facilitate the coupling. The synthesis of sterically hindered PCBs has been successfully achieved using Suzuki coupling, demonstrating the robustness of this method for highly substituted arenes. nih.gov

Triazine Derivatives: The chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is dominated by its sequential and controlled nucleophilic substitution reactions. nih.govfrontiersin.orgmdpi.comresearchgate.net By analogy, a derivative of this compound, for example, 2,4,6-trichloro-3-fluoroaniline (B6185795) (prepared via nitration and subsequent reduction), could act as a nucleophile. This aniline (B41778) derivative could then be reacted with cyanuric chloride to displace one, two, or all three chlorine atoms on the triazine ring, leading to the formation of highly complex, multi-substituted triazine structures. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise synthesis. mdpi.comresearchgate.net

Table 2: Synthesis Strategies for Biphenyl and Triazine Derivatives

| Target Derivative | Synthetic Method | Key Reactants | Notes | Reference |

|---|---|---|---|---|

| Polyhalogenated Biphenyl | Suzuki Coupling | This compound (or its boronic acid derivative) and another aryl halide/boronic acid | Provides access to complex biaryl systems. | nih.gov |

| Substituted Triazine | Nucleophilic Substitution | An amino-derivative of this compound and 2,4,6-Trichloro-1,3,5-triazine | Allows for sequential and controlled addition of the halogenated moiety. | nih.govfrontiersin.org |

Formation of Multi-substituted Aromatic Systems

The generation of multi-substituted aromatic systems from this compound leverages the reactivity of its halogen substituents. As discussed, nucleophilic aromatic substitution provides a direct method to introduce a variety of functional groups by replacing the fluorine atom. nih.govbeilstein-journals.org

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for carbon-carbon bond formation, enabling the introduction of alkyl, alkenyl, or aryl groups. The different halogens (F vs. Cl) on the ring may offer opportunities for selective or sequential cross-coupling reactions under carefully controlled catalytic conditions, further expanding the range of accessible multi-substituted aromatic products. For instance, the synthesis of sterically hindered PCB derivatives often relies on coupling reactions with polychlorinated benzene rings, highlighting the utility of these substrates in creating complex aromatic systems. nih.gov

Reaction Mechanisms and Pathways

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting its reactivity and for optimizing reaction conditions to achieve desired products.

Detailed Mechanistic Studies of Chemical Transformations

The most relevant reaction mechanism for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org This pathway is distinct from SN1 and SN2 reactions and typically proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . nih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups at positions ortho and para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the chlorine atoms at positions 3 and 5 are meta to the fluorine at position 2, and the chlorine at position 1 is ortho. These electron-withdrawing chlorine atoms facilitate the reaction by stabilizing the anionic intermediate.

Recent studies, however, have indicated that not all SNAr reactions proceed through a distinct two-step mechanism. Some transformations may occur via a concerted SNAr mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. nih.gov

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed reaction pathways of complex organic reactions. nih.gov These methods can be applied to study the transformations of this compound to provide insights that are difficult to obtain experimentally.

For the SNAr reaction, computational approaches can:

Model Intermediates and Transition States: DFT calculations can determine the geometries and energies of the reactants, products, the Meisenheimer intermediate, and the transition states connecting them.

Distinguish Between Mechanisms: By comparing the energy profiles, chemists can distinguish between a stepwise mechanism (which involves a stable intermediate) and a concerted mechanism (which proceeds through a single transition state). Computational studies on related systems, such as the hydrolysis of chlorotriazines and certain halogen exchange reactions, have provided evidence for concerted pathways. nih.gov

Analyze Substituent Effects: Theoretical models can quantify the electronic effects of the chloro-substituents on the stability of the reaction intermediates and transition states, explaining the observed reactivity and regioselectivity.

These computational studies provide a deeper understanding of the factors governing the reaction pathways, aiding in the rational design of synthetic routes to new derivatives of this compound.

Spectroscopic Analysis of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the context of this compound, understanding its transformation pathways would necessitate the spectroscopic identification of any intermediate species formed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal tools for such investigations.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex, a σ-adduct, is a potential intermediate. Spectroscopic analysis would be crucial to confirm its existence. The 1H and 19F NMR spectra of such an intermediate would show characteristic shifts compared to the starting material due to the change in hybridization of the carbon atom at the site of nucleophilic attack. Similarly, changes in the aromatic region of the IR spectrum could indicate the formation of this non-aromatic intermediate.

Another possible reaction pathway for halogenated benzenes is through the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com The presence of a benzyne can sometimes be inferred from the product distribution, but direct spectroscopic evidence is more definitive. masterorganicchemistry.com Techniques like matrix isolation spectroscopy, where the reaction is carried out at very low temperatures in an inert gas matrix, can be used to trap and study such reactive intermediates using IR and UV-Vis spectroscopy.

While the synthesis of various derivatives of halogenated benzenes has been reported, including the synthesis of 1,3,5-trichlorobenzene and its subsequent transformation into other compounds, these studies primarily focus on the characterization of the final products rather than the intermediates. niscpr.res.in For example, the characterization of 1,3,5-trichlorobenzene itself by FTIR and NMR has been described in the context of its synthesis. niscpr.res.in

The study of the nematic solution NMR spectra of related compounds like 1,3,5-trichlorotrifluorobenzene has been used to determine molecular structure, but this pertains to the stable molecule, not its reaction intermediates. rsc.org

Without specific research dedicated to the mechanistic study of this compound that includes the trapping and spectroscopic analysis of its reaction intermediates, a detailed discussion with supporting data tables on this topic remains speculative. The scientific community has not, to date, published readily accessible, detailed spectroscopic data for the intermediates of this specific compound.

Advanced Applications and Functional Materials Research

Utilization in Organic Synthesis as a Building Block

As a polyhalogenated aromatic compound, 1,3,5-trichloro-2-fluorobenzene serves as a foundational scaffold in organic synthesis. The differential reactivity of its halogen substituents can be exploited to build complex molecular architectures through sequential, site-selective reactions. The presence of fluorine, the most electronegative element, significantly influences the electronic properties of the benzene (B151609) ring, which in turn affects the molecule's reactivity and the properties of its derivatives. apolloscientific.co.uk This modulation of chemical characteristics is a key reason for the incorporation of fluorinated building blocks in the synthesis of specialized chemicals. sigmaaldrich.com

This compound is a key intermediate in the synthesis of elaborate organic structures. Halogenated benzenes are fundamental starting materials for creating new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The chlorine atoms on the ring are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, allowing for the attachment of diverse functional groups. This functionalization is critical for constructing larger, more complex molecules with tailored properties for specific applications in life sciences and materials. americanelements.com The general utility of fluorinated compounds as building blocks is well-established, as they can enhance metabolic stability and binding interactions in the final products. apolloscientific.co.uk

The introduction of fluorine and chlorine atoms into active molecules is a widely used strategy in the development of modern agrochemicals and pharmaceuticals. sigmaaldrich.comresearchgate.net These halogens can improve a compound's efficacy, metabolic resistance, and lipophilicity, which are critical parameters for bioactive molecules. apolloscientific.co.uk this compound is commercially available in grades suitable for pharmaceutical manufacturing, indicating its use as a starting material in the synthesis of active pharmaceutical ingredients (APIs). americanelements.com

The structurally related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, is a known intermediate in the preparation of molecules with pesticidal activity, highlighting the importance of the dichlorofluorobenzene core in agrochemistry. google.com Similarly, other isomers like 1,2,4-trichloro-5-fluorobenzene (B1594238) are used as intermediates in the synthesis of both pharmaceuticals and agrochemicals. The synthesis of many modern fungicides and other crop protection agents relies on the use of fluorinated building blocks to achieve high efficacy. rhhz.net Given these precedents, this compound is a valuable precursor for creating new generations of agrochemical and pharmaceutical products.

Table 1: Applications of Related Halogenated Benzene Building Blocks

| Compound | Application Area | Reference |

|---|---|---|

| 1,2,4-Trichloro-5-fluorobenzene | Intermediate for pharmaceuticals and agrochemicals | |

| 5-bromo-1,3-dichloro-2-fluoro-benzene | Intermediate for compounds with pesticidal activity | google.com |

| Fluorinated Building Blocks (General) | Used to enhance potency and metabolic stability in pharmaceuticals and agrochemicals | apolloscientific.co.uk |

| This compound | Available in pharmaceutical grades for life science applications | americanelements.com |

Development of Novel Materials and Polymers

The unique electronic and reactive properties of this compound make it a candidate for research into novel functional materials and polymers where specific characteristics like thermal stability, reactivity, and electronic behavior are required.

Photoactive cross-linking reagents are molecules that form covalent bonds with other molecules upon exposure to light. thermofisher.com A common class of these reagents is based on aryl azides, which become highly reactive nitrenes when irradiated with UV light. thermofisher.com These nitrenes can then form stable bonds with a wide variety of chemical structures, making them useful for "capturing" protein interactions or cross-linking polymer chains. thermofisher.com

Aryl azides are typically synthesized from aryl halides. The structure of this compound, with its three chlorine atoms, presents the potential for it to be a precursor to a trifunctional cross-linking agent. By converting the chloro groups to azido (B1232118) groups, it could theoretically yield a triazido-fluorobenzene molecule. Such a molecule would be a short-range, non-specific, photo-reactive cross-linker capable of forming multiple linkages upon activation. For instance, the triazine-based compound 2,4,6-triazido-1,3,5-triazine (TATA) is a known short-range (≈5 Å) homo-trifunctional cross-linker used in structural biology. sci-hub.ru The development of a benzene-based analogue from this compound could provide new tools for polymer chemistry and materials science.

Research into organic magnetic materials aims to create non-metallic, polymer-based materials that exhibit magnetic properties. The theoretical basis for these materials often involves creating high-spin polyradicals, which are molecules containing multiple unpaired electrons with aligned spins. dtic.mil The design of such materials requires stable molecular scaffolds that can be functionalized to create and connect these radical sites. dtic.mil

Polychlorinated aromatic compounds can serve as robust precursors for these systems. The chlorine atoms can be substituted to introduce the necessary radical-bearing moieties. The stability of the polychlorinated benzene ring is advantageous for creating durable materials. While direct application of this compound in this field is not widely documented, its structure provides a stable, functionalizable core suitable for the synthetic strategies used in this area of research.

Research into Specialty Chemicals and Fine Chemicals

This compound is classified as a specialty or fine chemical, a category that includes complex, pure substances produced in limited quantities for specialized applications. Its primary role in this category is as a key building block for other high-value chemicals. americanelements.com The broader class of trichlorobenzenes has historically been used as solvents and as chemical intermediates in the production of dyes and other compounds. cdc.gov

The research focus for this compound is on leveraging its unique substitution pattern to synthesize novel products. Its availability in various grades, including technical and high-purity forms, supports its use in a range of applications from industrial synthesis to pharmaceutical R&D. americanelements.com The ongoing development of new synthetic methods in organic chemistry continues to expand the potential uses for such highly functionalized building blocks in creating next-generation specialty chemicals. nih.gov

Contributions to the Synthesis of Energetic Materials (e.g., TATB Precursors)

While direct evidence for the use of this compound in the synthesis of energetic materials is not prominent in publicly available research, the well-established role of its close analogue, 1,3,5-trichlorobenzene (B151690) (TCB), provides significant context. TCB is a key precursor in the conventional synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive valued for its exceptional thermal stability. scielo.brresearchgate.net

The established synthesis route, often referred to as the Benziger process, involves two main steps:

Nitration: 1,3,5-trichlorobenzene is nitrated to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). scielo.brresearchgate.net This step typically requires harsh conditions, including the use of oleum (B3057394) and fuming nitric acid at elevated temperatures of around 150°C. scielo.brniscpr.res.in

Amination: The intermediate, TCTNB, is then subjected to amination, where the chlorine atoms are substituted with amino groups to yield the final TATB product. researchgate.net This reaction is often carried out in a solvent like toluene (B28343) with ammonia (B1221849) gas. researchgate.net

It is plausible that derivatives like this compound could be investigated in similar synthetic pathways for novel energetic materials. The presence of a fluorine atom could potentially modify the reactivity of the benzene ring and the properties of the resulting materials. However, alternative, halogen-free synthetic routes to TATB, for instance, starting from phloroglucinol, have also been developed to circumvent the use of chlorinated precursors and their associated environmental concerns. osti.govimemg.org

Development of New Solvents and Reagents

Halogenated aromatic compounds are often utilized as solvents or chemical intermediates due to their specific physical properties and reactivity. This compound is commercially available and used in research and development, including as a building block in life sciences and for the synthesis of other organic compounds. americanelements.com

The physical properties of a compound, such as its boiling point, density, and flash point, are critical in determining its suitability as a solvent or reagent in chemical processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₂Cl₃F |

| Molecular Weight | 199.44 g/mol |

| Boiling Point | 207.36 °C (approx.) |

| Density | 1.54 g/cm³ |

| Flash Point | 90.7 °C |

Data sourced from American Elements. americanelements.com

While detailed studies focusing on the development of this compound as a novel solvent or specialized reagent are limited, its non-fluorinated counterpart, 1,3,5-trichlorobenzene, has been used as a solvent. nih.gov The unique combination of chlorine and fluorine atoms in this compound could offer a specific solubility profile and thermal stability, making it a candidate for specialized applications where precise solvent properties are required. Its role as an intermediate is more defined, with related polychlorinated and fluorinated benzenes serving as precursors in the synthesis of pharmaceuticals and agrochemicals. google.com

Structure-Activity Relationship Studies for Functional Properties

The functional properties of a molecule are intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule influence its chemical reactivity and physical behavior. For halogenated benzenes like this compound, the number, type, and position of the halogen atoms are determining factors.

The introduction of chlorine and fluorine atoms to the benzene ring significantly alters its electronic properties. Both are electronegative, withdrawing electron density from the aromatic ring, which can influence its reactivity in electrophilic or nucleophilic substitution reactions. The symmetric substitution pattern of the three chlorine atoms in this compound, combined with the presence of a single fluorine atom, creates a unique distribution of charge and dipole moment.

Research on the binding of various halogenated benzenes to protein cavities has shown that the nature of the halogen atom (F, Cl, Br, I) and its position on the ring can translate to significant differences in intermolecular interactions. researchgate.net For instance, the strength of halogen-π interactions generally increases with the size of the halogen atom (F < Cl < Br < I). researchgate.net These non-covalent interactions are crucial in the design of functional materials, including those for molecular recognition and self-assembly.

While specific SAR studies for this compound are not widely documented, the principles derived from related compounds suggest that its unique halogenation pattern would be a key determinant of its functional properties, influencing everything from its solubility in different media to its potential as a ligand in coordination chemistry or as a building block for liquid crystals.

Theoretical and Computational Chemistry of 1,3,5 Trichloro 2 Fluorobenzene

Spectroscopic Property Predictions and Validation:This would involve theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) and their comparison with experimental results.

Computational studies on related compounds, such as 1,3,5-trichlorobenzene (B151690) and 1,3,5-trifluorobenzene, do exist and could offer some comparative insights. For instance, studies on similar halogenated benzenes often employ Density Functional Theory (DFT) to investigate molecular geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. globalresearchonline.netresearchgate.net These calculations help in understanding the effects of substituent patterns on the aromatic system. However, direct extrapolation of these results to 1,3,5-trichloro-2-fluorobenzene would be speculative and would not meet the requirement of focusing solely on the specified compound.

Without dedicated computational research on this compound, providing the thorough, informative, and scientifically accurate content as per the detailed outline is not feasible. Further research in the field of computational chemistry focusing on this specific molecule would be required to generate the requested article.

Theoretical Calculation of Vibrational Frequencies (e.g., FTIR, Raman)

A thorough theoretical investigation of the vibrational frequencies of this compound would typically involve density functional theory (DFT) calculations. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such analyses as it provides a good balance between accuracy and computational cost for organic molecules. chemicalbook.com

Such a study would yield a set of calculated vibrational modes, which correspond to the stretching and bending of chemical bonds within the molecule. These theoretical frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods, allowing for a more accurate comparison with experimental Fourier-transform infrared (FTIR) and Raman spectra. chemicalbook.comirphouse.com The potential energy distribution (PED) analysis is also a standard component of these calculations, which helps in the precise assignment of each vibrational mode to specific atomic motions. chemicalbook.com

While experimental FTIR and Raman spectra for this compound may exist, dedicated publications presenting a detailed theoretical assignment of its vibrational modes are not currently available. For related compounds like fluorobenzene (B45895), normal coordinate analyses have been performed to describe the molecular vibrations. irphouse.com

Table 1: Hypothetical Data Table for Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

| C-H stretch | - | - | - | - | - |

| C-F stretch | - | - | - | - | - |

| C-Cl stretch | - | - | - | - | - |

| Ring breathing | - | - | - | - | - |

| C-C-C bend | - | - | - | - | - |

| Note: This table is a template representing the type of data that would be generated from a computational study. No experimental or calculated data for this compound is available to populate this table. |

NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound can also be achieved through computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei such as ¹H, ¹³C, and ¹⁹F. researchgate.netlatrobe.edu.au

These calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. latrobe.edu.au The accuracy of these predictions allows for the assignment of experimental NMR spectra and can help in the structural elucidation of complex molecules. researchgate.net

Although experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound may be found in spectral databases, detailed computational studies that predict and analyze these chemical shifts for this specific molecule have not been identified in the surveyed literature.

Table 2: Hypothetical Data Table for Predicted NMR Chemical Shifts (ppm) of this compound

| Atom | Calculated Isotropic Shielding | Calculated Chemical Shift (δ) vs. Standard | Experimental Chemical Shift (δ) |

| C1 | - | - | - |

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| C6 | - | - | - |

| H4 | - | - | - |

| H6 | - | - | - |

| F2 | - | - | - |

| Note: This table illustrates the format for presenting predicted NMR data. The values are not provided due to the absence of specific computational studies for this compound. |

Conformational Analysis and Molecular Dynamics Simulations

For a semi-rigid molecule like this compound, a detailed conformational analysis is generally not as complex as for molecules with multiple rotatable bonds. The primary focus of such a study would be to determine the most stable orientation of the substituents on the benzene (B151609) ring and to investigate the rotational barriers of any non-symmetrical groups, if present. However, given the planar nature of the benzene ring and the atomic nature of the substituents, significant conformational isomerism is not expected.

Molecular dynamics (MD) simulations could provide insights into the intermolecular interactions and the behavior of this compound in different environments (e.g., in solution or in the solid state). These simulations model the movement of atoms over time, offering a dynamic picture of the molecule's behavior.

Currently, there are no specific studies on the conformational analysis or molecular dynamics simulations of this compound available in the scientific literature.

Environmental and Degradation Studies of Halogenated Benzene Compounds

Environmental Fate and Transport in Various Media

Detailed research findings on the environmental fate and transport of 1,3,5-trichloro-2-fluorobenzene in different environmental compartments are not currently available in published scientific literature.

Mobility and Distribution in Soil and Aquatic Environments

There are no specific studies that detail the mobility and distribution patterns of this compound in soil and aquatic environments. Research on analogous compounds, such as the isomers of trichlorobenzene, suggests that these types of molecules tend to have low mobility in soil and can adsorb to sediments in aquatic systems. However, the presence of a fluorine atom in addition to chlorine atoms on the benzene (B151609) ring could influence its physicochemical properties and, consequently, its environmental behavior. Without dedicated studies, any assumptions about its mobility and distribution remain speculative.

Volatilization from Environmental Surfaces

Scientific data on the volatilization of this compound from soil or water surfaces is not available. For related trichlorobenzene isomers, volatilization is considered a potential transport pathway in the environment. The vapor pressure and Henry's Law constant are key parameters in determining the rate of volatilization, but these values have not been experimentally determined or reported for this compound.

Biodegradation and Biotransformation Pathways

There is a notable absence of research on the biodegradation and biotransformation of this compound. Studies on other halogenated benzenes indicate that the number and position of halogen substituents significantly impact their susceptibility to microbial degradation.

Aerobic and Anaerobic Degradation Mechanisms

No studies have been identified that investigate the aerobic or anaerobic degradation mechanisms of this compound. For comparison, some trichlorobenzene isomers have been shown to be resistant to aerobic degradation but may undergo slow anaerobic dechlorination. The combined presence of chlorine and fluorine atoms on the benzene ring presents a unique structure for which the degradation pathways have not been elucidated.

Identification of Biodegradation Byproducts

As there are no studies on the biodegradation of this compound, no biodegradation byproducts have been identified. The identification of metabolites is a critical step in understanding the complete environmental fate of a compound and any potential risks associated with its breakdown products.

Microbial Communities and Their Role in Degradation

There is no information available regarding specific microbial communities or enzymes that are capable of degrading this compound. Research in the field of bioremediation often focuses on identifying and characterizing microorganisms that can break down persistent organic pollutants, but this particular compound has not been a subject of such investigations.

Advanced Oxidation and Chemical Degradation Processes

The environmental persistence of halogenated benzene compounds, such as this compound, necessitates research into effective degradation methods. Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to mineralize recalcitrant organic pollutants. researchgate.netnih.gov These processes are characterized by the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), which can non-selectively attack and break down complex aromatic structures. nih.gov

Investigation of Photolytic Degradation

Photolytic degradation involves the use of light energy, typically in the ultraviolet (UV) spectrum, to break chemical bonds. For halogenated aromatic compounds, this can lead to the cleavage of carbon-halogen bonds, initiating a cascade of degradation reactions.

While direct experimental data on the photolytic degradation of this compound is limited, studies on its close structural analog, 1,3,5-trichlorobenzene (B151690) (1,3,5-TCB), provide significant insights. Research has shown that the photodecay of 1,3,5-TCB in surfactant solutions can be enhanced by irradiation with a high-pressure mercury lamp. researchgate.net The presence of surfactants and other additives can improve the photodechlorination efficiency. researchgate.net For instance, the photodegradation of halogenated organics is considered an important process for soil remediation, where contaminants are mobilized into surfactant solutions and then decomposed by UV irradiation. researchgate.net

The general mechanism for the photolysis of chlorinated benzenes can involve reductive dechlorination. Studies have shown that all three isomers of trichlorobenzene undergo photoreductive dechlorination in water when a photosensitizing agent is present, suggesting that photolysis in sunlit surface waters could be a relevant environmental fate process.

Another study on the photodegradation of a different halogenated benzene, chlorobenzene, in ice revealed that the reaction products differed significantly from those in liquid water, with biphenyl (B1667301) and terphenyl derivatives forming, possibly through a free-radical mechanism. researchgate.net This highlights how the environmental medium can influence degradation pathways. Gas-phase studies on benzene show it is resistant to direct UV photo-oxidation, but the process is enhanced by the presence of agents like hydrogen peroxide that generate hydroxyl radicals. sigmaaldrich.com

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in determining its environmental persistence, particularly in aquatic systems.

Aryl halides, including chlorinated and fluorinated benzenes, are generally resistant to hydrolysis under normal environmental conditions. The carbon-halogen bond in these compounds is strong and not easily broken by water. For example, simple aryl halides require drastic conditions, such as high temperatures (e.g., 350 °C) and pressures, for hydrolysis to occur, often proceeding through a highly reactive benzyne (B1209423) intermediate. researchgate.net

Chemical Remediation Strategies for Halogenated Aromatic Contaminants

Due to the persistence of halogenated aromatic contaminants, various chemical remediation strategies are being investigated. These methods aim to transform the toxic compounds into less harmful substances.

Advanced Oxidation Processes (AOPs): As mentioned, AOPs are highly effective for the removal of aromatic hydrocarbons. researchgate.net Processes like Fenton (using iron salts and hydrogen peroxide), photo-Fenton, and ozonation generate powerful hydroxyl radicals that can initiate the oxidation of the benzene ring, leading to its eventual mineralization into CO2, water, and mineral acids. nih.gov The effectiveness of AOPs depends on factors like the number of aromatic rings and the functional groups attached. researchgate.net While AOPs are adaptable for removing these contaminants from various environmental matrices, challenges can arise, such as the formation of halogenated or nitrated derivatives in complex water matrices. researchgate.net

Electron Beam Irradiation: This method has been shown to effectively degrade halogenated benzenes in solution. researchgate.net The process involves irradiating the contaminated water with a beam of high-energy electrons, which generates reactive species that decompose the pollutants. Studies on chlorobenzenes have shown that the degradation efficiency is influenced by the radiation dose and the initial pH. The order of degradation for some halogenated benzenes was found to be: bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene. researchgate.net

Bioremediation: While a biological process, bioremediation is often considered alongside chemical strategies. It utilizes microorganisms to break down contaminants. capes.gov.brusgs.gov For chlorinated benzenes, degradation can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, highly chlorinated benzenes can undergo reductive dechlorination to form less chlorinated compounds, which can then be mineralized under aerobic conditions. researchgate.net This sequential anaerobic-aerobic process is a promising strategy for site remediation. americanelements.com

Given the structure of this compound, these remediation strategies would likely be applicable, with AOPs being a particularly strong candidate for its destruction due to the non-specific reactivity of hydroxyl radicals.

Bioaccumulation and Bioconcentration Potential of Chlorinated Benzene Isomers

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air), while bioconcentration specifically refers to uptake from water. These are critical parameters for assessing the environmental risk of a substance. ecetoc.org The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A high BCF value suggests a high potential for the chemical to accumulate in aquatic life.

Direct experimental BCF data for this compound were not found in the reviewed scientific literature. In such cases, data from structurally similar compounds or predictions from Quantitative Structure-Activity Relationship (QSAR) models are used for assessment. researchgate.netnih.gov QSARs use the physical and chemical properties of compounds to predict their environmental fate and effects. nih.gov

For chlorinated benzenes, the degree of chlorination influences bioaccumulation. Studies on the closely related isomer, 1,3,5-trichlorobenzene, provide valuable insight. In one study, the mean BCF values for 1,3,5-trichlorobenzene in rainbow trout were measured to be 1,800 and 4,100 at initial water concentrations of 2.3 and 45 ng/L, respectively. In another study, 1,3,5-trichlorobenzene had a measured BCF of just 2 in a pond snail after 10 days of exposure, highlighting that BCF values can vary significantly between species.

The table below presents experimental BCF data for trichlorobenzene isomers found in the literature.

| Compound | Species | BCF Value | Exposure Concentration |

|---|---|---|---|

| 1,3,5-Trichlorobenzene | Rainbow Trout | 1,800 | 2.3 ng/L |

| 1,3,5-Trichlorobenzene | Rainbow Trout | 4,100 | 45 ng/L |

| 1,2,4-Trichlorobenzene | Rainbow Trout | 1,300 | 3.2 ng/L |

| 1,2,4-Trichlorobenzene | Rainbow Trout | 3,200 | 52 ng/L |

| 1,3,5-Trichlorobenzene | Pond Snail | 2 | Not Specified |

Based on the data for 1,3,5-trichlorobenzene, it can be inferred that this compound, as a lipophilic (fat-loving) molecule, would also have a tendency to bioconcentrate in the fatty tissues of aquatic organisms. The presence of both chlorine and fluorine atoms would contribute to its lipophilicity. However, without direct experimental measurement, the precise BCF value remains an estimate.

Toxicological and Ecotoxicological Research on Halogenated Benzenes

Mechanisms of Toxicity for Trichlorobenzenes

The toxicity of trichlorobenzenes does not appear to be dependent on the route of exposure, with the liver consistently identified as the primary target organ across different exposure durations. nih.gov The mechanism of hepatotoxicity is thought to involve the formation of reactive arene oxide intermediates during the metabolic conversion of TCBs to trichlorophenols. nih.gov

Exposure to trichlorobenzene isomers has been demonstrated to induce a range of cellular and subcellular effects, primarily in the liver and kidneys. In animal studies, administration of TCBs resulted in increased relative weights of the liver and kidneys. who.int Histological examinations have revealed changes in the liver and thyroid of male rats exposed to TCBs. who.int

Specific isomers elicit distinct effects. For instance, 1,2,4-trichlorobenzene (B33124) exposure led to centrilobular hepatocytomegaly in male rats. nih.gov Inhalation of 1,3,5-trichlorobenzene (B151690) has been associated with squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages in rats. canada.ca Furthermore, studies on 1,3,5-trichlorobenzene have reported morphological alterations in the kidneys of rats, characterized by eosinophilic inclusions and hyperplasia of the renal tubular epithelial cells. nih.gov

The metabolism of halogenated benzenes can lead to the formation of reactive metabolites, such as epoxides and benzoquinones, which have the potential to induce oxidative stress. nih.gov While direct studies on oxidative stress for trichlorobenzenes are not extensive, related compounds like monochlorobenzene have been shown to induce oxidative stress in human lung cells. nih.gov The metabolism of other chlorinated compounds, such as trichloroethylene, can also produce reactive oxygen species. nih.gov

Exposure to TCBs has been linked to cytotoxic effects in mammalian cells, including the demonstration of DNA damage that occurs without the need for metabolic activation. d-nb.inforesearchgate.net This suggests a direct interaction with cellular macromolecules, potentially contributing to the observed toxicity.

Trichlorobenzenes, particularly the 1,2,4-isomer, are known to be potent inducers of various drug-metabolizing enzymes. nih.govcdc.gov This induction includes both phase I and phase II metabolic enzymes. Studies have shown that 1,2,4-trichlorobenzene administration leads to dose-related increases in the activity of cytochrome P-450, cytochrome c reductase, azoreductase, and glucuronyltransferase. cdc.govnj.gov

Research in Japanese quail has further detailed these effects, showing that 1,2,4-trichlorobenzene significantly increased the levels of cytochromes P-450 and b5, as well as the activity of 7-ethoxyresorufin deethylase (7-ERD) and glutathione S-transferase. nih.gov Interestingly, evidence suggests that the induction of these enzymes may not be caused by the parent TCB compound itself, but rather by its metabolite, 2,3,5-trichlorophenyl methyl sulfone. nih.govcdc.gov

In Vitro and In Vivo Toxicity Studies

Due to a lack of specific data for 1,3,5-Trichloro-2-fluorobenzene, this section summarizes findings from studies on trichlorobenzene isomers to provide a relevant toxicological context.

Trichlorobenzenes are considered to have low to moderate acute toxicity. who.int Cytotoxicity is evident from studies reporting oral lethal dose (LD50) values in rodents ranging from 300 to 800 mg/kg of body weight. who.intcanada.ca The primary target organs for acute toxicity are the liver and kidneys. who.int

The cytotoxic potential of TCBs is further demonstrated by significant organ-specific toxicities observed in animal studies, such as increases in liver and kidney weight and histological changes. d-nb.inforesearchgate.net These findings underscore the ability of TCBs to cause cellular damage in key metabolic and excretory organs.

The genotoxicity of trichlorobenzenes has been evaluated in a variety of assays, with mixed results. In general, TCBs have been found to be non-genotoxic in several in vitro tests. who.int For example, 1,2,4-trichlorobenzene did not show mutagenic activity in strains of Salmonella typhimurium and Escherichia coli. canada.ca Additionally, none of the three TCB isomers induced chromosomal aberrations in cultured Chinese hamster cells. canada.ca

However, in vivo studies have provided some evidence of genotoxic potential. All three isomers of trichlorobenzene tested positive for inducing chromosomal aberrations in the mouse micronucleus assay. nih.gov Conversely, 1,3,5-trichlorobenzene yielded a negative result in the Drosophila melanogaster sex-linked recessive lethal test, which assesses for gene mutations. nih.gov

Table 1: In Vivo Genotoxicity of Trichlorobenzene Isomers

| Compound | Test System | End Point | Result |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | Mouse | Chromosomal aberrations (micronucleus assay) | Positive nih.gov |

| 1,2,4-Trichlorobenzene | Mouse | Chromosomal aberrations (micronucleus assay) | Positive nih.gov |

| 1,3,5-Trichlorobenzene | Mouse | Chromosomal aberrations (micronucleus assay) | Positive nih.gov |

Acute and Chronic Exposure Effects

Research into the effects of halogenated benzenes indicates that the liver is a primary target organ following acute, intermediate, and chronic oral exposure. For instance, studies on the isomer 1,2,4-trichlorobenzene have shown dose-related increases in liver weight in rats. While specific studies on the acute and chronic effects of 1,3,5-trichlorobenzene are less detailed, the general pattern of toxicity for trichlorobenzenes involves hepatic effects.

Animal studies on various trichlorobenzene isomers have not found significant gross or histological alterations in reproductive organs. However, some effects, such as increased testes weights in rabbits, have been noted at high exposure concentrations of 1,2,4-trichlorobenzene nih.gov. Neurological effects like lethargy have been observed in rats during acute inhalation exposure to 1,2,4-trichlorobenzene vapors nih.gov.

Environmental Toxicity to Aquatic and Terrestrial Organisms

Trichlorobenzenes are recognized for their persistence in the environment, particularly in anaerobic sediments, and their potential for bioaccumulation in aquatic organisms. Their release into the environment can occur through industrial discharge and the degradation of more highly chlorinated compounds.

Impact on Aquatic Systems and Organisms

The toxicity of trichlorobenzenes to aquatic life has been documented across various species. The 1,3,5-isomer has demonstrated notable toxicity to protozoa. These compounds are hydrophobic and tend to adsorb to sediment, which can act as a long-term reservoir in aquatic systems. Furthermore, trichlorobenzenes can bioconcentrate in the tissues of aquatic organisms.

| Organism | Compound | Endpoint | Value | Reference |

|---|---|---|---|---|